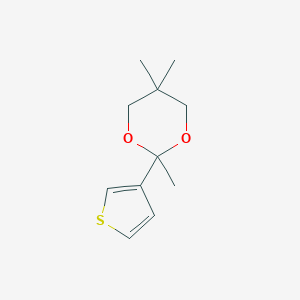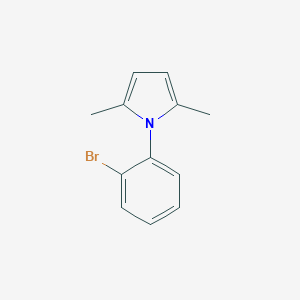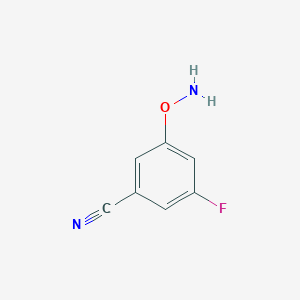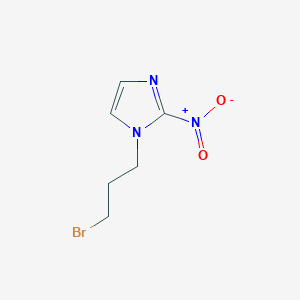
ethyl 5,7-dichloro-1H-indole-2-carboxylate
Overview
Description
Ethyl 5,7-dichloro-1H-indole-2-carboxylate (EDCI) is an organic compound that has been used in a variety of scientific applications, ranging from drug development to biochemical research. EDCI has been found to be a useful tool in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-2-carboxylate derivatives demonstrate inhibitory activity against influenza A and other viruses . The structural framework of ethyl 5,7-dichloro-1H-indole-2-carboxylate could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral agents.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. By acting on specific receptors, indole derivatives can help reduce inflammation, which is beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Applications
Indole compounds, including derivatives of ethyl 5,7-dichloro-1H-indole-2-carboxylate, have shown promise in the treatment of cancer. They can interfere with the proliferation of cancer cells and may induce apoptosis, making them potential candidates for anticancer drugs .
Antimicrobial Effects
The antimicrobial activity of indole derivatives is well-documented. They can act against a broad spectrum of microorganisms, including bacteria and fungi, which makes them valuable in the development of new antibiotics and antifungal agents .
Antitubercular Activity
Tuberculosis remains a major global health challenge, and indole derivatives have been identified as potential antitubercular agents. Ethyl 5,7-dichloro-1H-indole-2-carboxylate could serve as a scaffold for synthesizing compounds with enhanced activity against Mycobacterium tuberculosis .
Antidiabetic Potential
Indole derivatives have been explored for their antidiabetic effects. They may influence insulin secretion or insulin sensitivity, providing a new avenue for diabetes treatment and management .
Mechanism of Action
Target of Action
Ethyl 5,7-dichloro-1H-indole-2-carboxylate is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors, making them biologically active compounds . They play a significant role in cell biology and have been used for the treatment of various disorders in the human body .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways can lead to changes in cellular function and overall health.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)9-4-6-3-7(12)5-8(13)10(6)14-9/h3-5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYGKZGQACYLTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405861 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
CAS RN |
4792-70-5 | |
| Record name | ethyl 5,7-dichloro-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70405861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Azaspiro[4.5]decane](/img/structure/B180816.png)



![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)

![4-(2-chloro-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B180826.png)



![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)


![2-Methylpyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B180842.png)